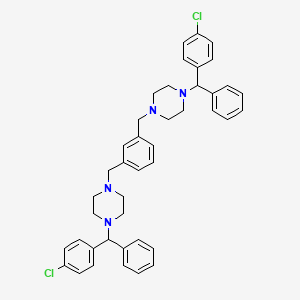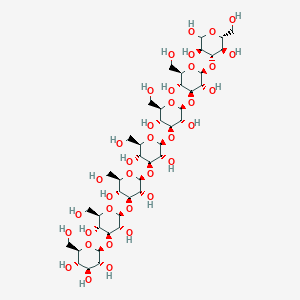
(E,E)-法尼醇 11,11,11,12,12,12-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-Farnesol is a sesquiterpenoid alcohol with significant potential in industrial and medical applications. It is naturally synthesized in plants from farnesyl diphosphate (FPP) via farnesol synthase. Advances in biotechnology have enabled its production in Escherichia coli through the construction of a farnesol biosynthesis pathway, leveraging the activity of phosphatases like PgpB and YbjG to hydrolyze FPP into farnesol (Wang, Park, Choi, & Kim, 2016).
Synthesis Analysis
Farnesol isomers have been synthesized through various chemical procedures, demonstrating the versatility in its production. A modified Wittig procedure has allowed for the synthesis of the four olefin stereoisomers of farnesol from nerylacetone or geranylacetone, with specific reactions favoring certain isomers (Yu, Kleckley, & Wiemer, 2005). Moreover, a stereoselective synthesis approach using 5-bromo-2-methylpent-2-ene as a starting material highlights the methodological diversity in obtaining farnesol (Shin, 1992).
Molecular Structure Analysis
The molecular structure of (E,E)-farnesol and its esters has been characterized extensively, including by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectrometry (GC-IR), identifying it as a major terpenoid constituent in various natural sources. These methods have confirmed the (E,E)-isomer configuration through detailed spectral analysis (Lee et al., 2007).
Chemical Reactions and Properties
Farnesol's chemical versatility is evident in its involvement in quorum sensing mechanisms and its potential as a therapeutic agent due to its anti-biofilm, anti-cancer, and fungicidal properties. Its biological synthesis and the regulation of its production underline its significant role in various physiological processes (Gupta et al., 2019).
Physical Properties Analysis
The phase behavior of farnesol with dimyristoyl phosphatidylcholine (DMPC) has been studied using deuterium NMR, revealing how farnesol affects the physical properties of lipid membranes. This interaction is crucial for understanding farnesol's role in biological membranes and its implications for its biological functions (Rowat & Davis, 2004).
Chemical Properties Analysis
The inhibitory activity of farnesol and its analogues on squalene synthetase has been investigated, demonstrating its potential for influencing cholesterol biosynthesis pathways. This research highlights farnesol's biochemical significance and its impact on essential metabolic pathways (de Montellano et al., 1977).
科学研究应用
1. 生物技术生产
(E,E)-法尼醇是由植物中的法尼醇合酶从法尼基二磷酸(FPP)合成的。已经观察到某些磷酸酶,例如大肠杆菌中的 PgpB 和 YbjG,可以将 FPP 水解成法尼醇。这一发现导致了在大肠杆菌中大规模生产法尼醇的新途径的开发,提供了一种合成该化合物的生物技术方法 (Wang, Park, Choi, & Kim, 2016).
2. 环境和虫害控制应用
(E,E)-法尼醇及其酯类已在营养不良的啮齿动物害虫的肛门腺中被发现。这些化合物的表征,特别是通过气相色谱-质谱和红外光谱,对理解动物交流和可能制定害虫控制策略具有重要意义 (Lee 等,2007).
3. 生物膜形成和群体感应
研究表明,(E,E)-法尼醇在各种念珠菌属物种的生物膜形成中起作用,表明其在微生物生态学和发病机制中的重要性。这一发现与了解念珠菌引起的感染的发展和治疗尤为相关 (Weber 等,2008).
4. 癌症研究的潜力
异戊二烯醇法尼醇已被确定为各种癌细胞类型中凋亡的有效诱导剂。它在动物模型中抑制肿瘤发生,表明其作为抗肿瘤剂的潜力。该化合物在调节关键生化和细胞过程中的作用是癌症研究的一个重要关注点 (Joo & Jetten, 2010).
5. 先进的生物燃料研究
法尼醇已被探索作为先进生物燃料生产的前体。利用大肠杆菌中的代谢工程,已经开发出从法尼醇生物合成法尼基乙酸酯(一种潜在的生物燃料)的途径。这一研究领域突出了法尼醇在可再生能源应用中的多功能性 (Guo 等,2018).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,E)-Farnesol 11,11,11,12,12,12-d6 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon bonds, and the deprotection of functional groups.", "Starting Materials": [ "Geranyl diphosphate", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Geranyl diphosphate is reacted with deuterium oxide in the presence of sodium borohydride to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is then treated with sodium hydroxide to remove the phosphate group", "The resulting alcohol is then protected with acetic anhydride and pyridine to form the corresponding acetate", "The acetate is then reduced with sodium borohydride in methanol to form the corresponding alcohol", "The alcohol is then deprotected with methanesulfonic acid and triethylamine to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is purified by extraction with water and drying with sodium chloride" ] } | |
CAS 编号 |
166447-71-8 |
产品名称 |
(E,E)-Farnesol 11,11,11,12,12,12-d6 |
分子式 |
C₁₅H₂₀D₆O |
分子量 |
228.4 |
同义词 |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)